1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid
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Overview
Description
1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is a complex organic compound that features a pyrazole ring and a pyrrolidine ring
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid typically involves multi-step organic reactions. One common method involves the initial formation of the pyrazole ring through the reaction of α,β-unsaturated aldehydes with hydrazine, followed by subsequent functionalization to introduce the butyl group . The pyrrolidine ring can be synthesized through cyclization reactions involving appropriate precursors.
Industrial Production Methods
Industrial production of this compound may involve optimized synthetic routes to ensure high yield and purity. This often includes the use of catalysts and controlled reaction conditions to facilitate the formation of the desired product. Specific details on industrial methods are proprietary and may vary between manufacturers.
Chemical Reactions Analysis
Types of Reactions
1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents like potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions can be carried out using agents such as sodium borohydride or lithium aluminum hydride.
Substitution: The compound can participate in nucleophilic substitution reactions, particularly at the pyrazole ring.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or neutral conditions.
Reduction: Sodium borohydride in methanol or ethanol.
Substitution: Nucleophiles such as amines or thiols under basic conditions.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted pyrazoles or pyrrolidines.
Scientific Research Applications
1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anti-inflammatory properties.
Medicine: Explored as a potential drug candidate for various therapeutic applications.
Industry: Utilized in the development of new materials with specific properties, such as polymers and coatings
Mechanism of Action
The mechanism of action of 1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid involves its interaction with specific molecular targets. The pyrazole ring can interact with enzymes or receptors, modulating their activity. The compound may also influence signaling pathways, leading to its observed biological effects .
Comparison with Similar Compounds
Similar Compounds
1-Butyl-1H-pyrazol-4-ylboronic acid: Shares the pyrazole ring but differs in functional groups.
1-Methyl-1H-pyrazole-4-boronic acid: Similar structure with a methyl group instead of a butyl group.
1-Isobutyl-1H-pyrazol-4-ylboronic acid: Contains an isobutyl group instead of a butyl group
Uniqueness
1-(1-Butyl-1H-pyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid is unique due to the combination of the pyrazole and pyrrolidine rings, which imparts distinct chemical and biological properties
Properties
Molecular Formula |
C12H17N3O3 |
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Molecular Weight |
251.28 g/mol |
IUPAC Name |
1-(1-butylpyrazol-4-yl)-5-oxopyrrolidine-3-carboxylic acid |
InChI |
InChI=1S/C12H17N3O3/c1-2-3-4-14-8-10(6-13-14)15-7-9(12(17)18)5-11(15)16/h6,8-9H,2-5,7H2,1H3,(H,17,18) |
InChI Key |
NCRVRHHAAXYFEP-UHFFFAOYSA-N |
Canonical SMILES |
CCCCN1C=C(C=N1)N2CC(CC2=O)C(=O)O |
Origin of Product |
United States |
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